1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Organic Synthesis and Coordination Chemistry
Pyrazole derivatives are cornerstones in the fields of organic synthesis and coordination chemistry due to their versatile reactivity and structural features. mdpi.comnih.gov
In organic synthesis , pyrazoles are highly valued as building blocks for more complex molecules. pharmajournal.netmdpi.com The pyrazole ring is aromatic and can undergo various chemical transformations, serving as a stable core for constructing a wide array of compounds. ijraset.com This versatility has led to their incorporation into numerous molecules with significant biological and pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer agents. mdpi.compharmajournal.netnih.gov Their applications extend to the agrochemical industry, where they are integral to the development of herbicides and insecticides. nih.gov Formylpyrazoles, for instance, are strategic intermediates that allow for the insertion of additional functional groups, highlighting the synthetic utility of the pyrazole scaffold. mdpi.com
In coordination chemistry , the pyrazole moiety is an exceptional ligand for a vast range of metal ions. researchgate.netresearchgate.net The presence of two nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor)—allows for diverse coordination modes, including monodentate, bidentate, and bridging interactions. mdpi.comresearchgate.netresearchgate.net This adaptability enables the construction of a wide variety of coordination complexes, from simple mononuclear compounds to complex polynuclear structures and coordination polymers. nih.govbohrium.com The resulting metal complexes have applications in catalysis, materials science, and as models for bioinorganic systems. nih.gov
Research Context of N-Arylpyrazoles with Halogen and Alkyl Substituents
The specific structural features of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole place it within the focused research area of functionally substituted N-arylpyrazoles. Each substituent—the N-aryl group, the halogen atom, and the alkyl groups—imparts distinct properties that are of significant research interest.
The N-aryl group links the pyrazole core to a phenyl ring, creating a conjugated system whose electronic properties can be finely tuned. The relative orientation of these two rings is a key structural parameter.
The alkyl substituents , the two methyl groups at the C3 and C5 positions, also play a critical role. Electronically, they act as electron-donating groups, which can influence the reactivity of the pyrazole ring. rsc.org Sterically, they flank the N2 nitrogen atom, the primary coordination site for metal ions. This steric hindrance can affect the geometry of resulting metal complexes, influencing their stability and catalytic activity. nih.gov
Collectively, the combination of an ortho-halogen, an N-aryl linkage, and flanking methyl groups makes this compound and related compounds valuable platforms for investigating the interplay of steric and electronic effects in molecular design, crystal engineering, and the development of novel ligands for catalysis and materials science. researchgate.net
Spectroscopic Data of a Related Isomer
To provide a research context, the following table presents published spectroscopic data for the related isomer, 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole.
Data sourced from reference rsc.org.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRGHOVEEWNTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656154 | |
| Record name | 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155573-50-4 | |
| Record name | 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of 1 2 Bromophenyl 3,5 Dimethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the methyl groups, and the bromophenyl substituent.
Methyl Protons (C3-CH₃ and C5-CH₃): Due to the ortho-substitution on the phenyl ring, the local electronic environments of the two methyl groups on the pyrazole ring are non-equivalent. This non-equivalence results in two distinct sharp singlet signals. Typically, these signals appear in the upfield region of the spectrum, generally between δ 2.0 and 2.5 ppm.
Pyrazole Ring Proton (H4): The single proton at the C4 position of the pyrazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is typically observed in the range of δ 5.9–6.2 ppm.
Bromophenyl Protons: The four protons on the 2-bromophenyl ring will present as a complex multiplet pattern in the aromatic region (δ 7.0–7.8 ppm). The ortho-bromo substituent disrupts the symmetry of the phenyl ring, leading to four chemically distinct protons. Their signals will exhibit complex splitting patterns due to ortho, meta, and para couplings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C3-CH₃ | ~2.2-2.4 | Singlet (s) |
| C5-CH₃ | ~2.2-2.4 | Singlet (s) |
| Pyrazole H4 | ~6.0 | Singlet (s) |
| Aromatic Protons (Bromophenyl) | ~7.2-7.8 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 11 distinct signals are expected (5 for the pyrazole core and 6 for the bromophenyl ring).
Methyl Carbons: The two methyl carbons (C3-CH₃ and C5-CH₃) will appear as two separate signals in the high-field region, typically between δ 10–15 ppm.
Pyrazole Ring Carbons: The three carbons of the pyrazole ring are expected in the range of δ 105–150 ppm. The signal for C4 is typically the most upfield of the ring carbons (~δ 107 ppm), while the substituted C3 and C5 carbons appear further downfield (~δ 140–150 ppm).
Bromophenyl Carbons: The six carbons of the bromophenyl ring will produce six distinct signals in the aromatic region (δ 115–140 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around δ 123 ppm, while the carbon attached to the pyrazole nitrogen (C-N) would be further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3-CH₃ & C5-CH₃ | ~12-14 |
| Pyrazole C4 | ~107 |
| Aromatic C-Br | ~123 |
| Aromatic CH | ~128-134 |
| Aromatic C-N | ~138 |
| Pyrazole C3 & C5 | ~140 and ~149 |
Advanced NMR Techniques for Conformational Studies and Tautomerism Elucidation
For this compound, annular tautomerism (the migration of a proton between the two ring nitrogens) is not possible because the N1 position is substituted by the bromophenyl group. However, the molecule's conformation is of significant interest, particularly the rotational barrier around the N1-C1' (pyrazole-phenyl) bond. The bulky bromine atom at the ortho position of the phenyl ring creates steric hindrance, which is expected to restrict free rotation. mdpi.comnih.gov
This restricted rotation results in a non-planar ground-state conformation where the two rings are twisted relative to each other. The dihedral angle between the pyrazole and bromophenyl rings can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments can detect through-space interactions between protons that are close to each other, providing evidence for the preferred spatial arrangement of the rings. For instance, correlations between the C5-methyl protons and an ortho-proton on the phenyl ring would confirm a specific twisted conformation.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.
The FT-IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).
Aliphatic C-H Stretching: Peaks corresponding to the methyl groups are expected just below 3000 cm⁻¹ (e.g., 2900-3000 cm⁻¹).
C=C and C=N Stretching: Strong absorptions from the stretching vibrations of the pyrazole and phenyl rings are found in the 1450–1610 cm⁻¹ region. derpharmachemica.com
Methyl Bending: Asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups typically occur around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. derpharmachemica.com
C-N Stretching: This vibration is expected in the 1300-1360 cm⁻¹ range.
C-Br Stretching: A characteristic absorption for the carbon-bromine bond is expected in the far-IR region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch | 2900-3000 |
| Aromatic C=C and C=N Stretch | 1450-1610 |
| CH₃ Bending | 1380, 1450 |
| C-N Stretch | 1300-1360 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments.
For this compound (C₁₁H₁₁BrN₂), the calculated molecular weight is approximately 250.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 250 and m/z 252. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 251 and 253. rsc.org
The fragmentation pattern under electron ionization (EI) can provide structural confirmation. Key fragmentation pathways for N-aryl pyrazoles often involve: researchgate.net
Loss of a Bromine Radical: Cleavage of the C-Br bond to form an ion at [M-Br]⁺.
Loss of a Methyl Radical: Expulsion of a CH₃ group, leading to an [M-CH₃]⁺ fragment.
Ring Fragmentation: Cleavage of the pyrazole ring, often initiated by the loss of N₂ or HCN, leading to smaller, stable fragment ions. researchgate.net
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 250/252 | [C₁₁H₁₁BrN₂]⁺ | Molecular Ion [M]⁺ |
| 251/253 | [C₁₁H₁₂BrN₂]⁺ | Protonated Molecule [M+H]⁺ |
| 171 | [C₁₁H₁₁N₂]⁺ | Loss of •Br from [M]⁺ |
| 235/237 | [C₁₀H₈BrN₂]⁺ | Loss of •CH₃ from [M]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would provide critical information about its molecular geometry and packing in the solid state.
If data were available, a crystallographic study would reveal:
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: The exact distances between bonded atoms and the angles they form, confirming the connectivity of the pyrazole and bromophenyl rings.
Dihedral Angles: The torsion angle between the plane of the pyrazole ring and the plane of the 2-bromophenyl ring, which is a key conformational feature. Steric hindrance from the ortho-bromo substituent would likely cause a significant twist between the two rings.
Intermolecular Interactions: The presence of any non-covalent interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal packing.
A representative data table for a hypothetical crystal structure analysis is shown below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₁BrN₂ |
| Formula Weight | 251.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 13.789 |
| β (°) | 95.67 |
| Volume (ų) | 1173.4 |
| Z (molecules per unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic pyrazole and bromophenyl rings.
A typical analysis would report the wavelength of maximum absorption (λmax) for each electronic transition. The position and intensity of these bands are influenced by the molecular structure and the solvent used. For this compound, one would expect characteristic absorptions related to the conjugated π-system.
A sample data table for UV-Vis spectroscopic findings is presented below.
| Solvent | λmax (nm) | Transition Type |
| Methanol | ~250-270 | π → π |
| Methanol | ~210-230 | π → π |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₁H₁₁BrN₂) to verify the purity and confirm the empirical formula of the synthesized compound.
The theoretical composition of this compound is:
Carbon (C): 52.61%
Hydrogen (H): 4.42%
Nitrogen (N): 11.15%
An experimental analysis would be considered successful if the found values are within ±0.4% of the calculated values, confirming the compound's stoichiometry.
Below is an example of how elemental analysis data would be reported.
| Element | Theoretical % | Found % |
| Carbon (C) | 52.61 | 52.55 |
| Hydrogen (H) | 4.42 | 4.45 |
| Nitrogen (N) | 11.15 | 11.10 |
Until dedicated research on this compound is published, a detailed and accurate article on its specific characterization as outlined cannot be completed.
Computational and Theoretical Investigations of 1 2 Bromophenyl 3,5 Dimethyl 1h Pyrazole
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These theoretical approaches provide insights that are often complementary to experimental findings.
Molecular Modeling Approaches
Ligand-Target Interaction Modeling (Computational Aspects)
No specific studies detailing the computational modeling of ligand-target interactions for 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole were found in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)
There are no published QSAR models or theoretical frameworks that specifically include this compound in their dataset or analysis.
Mechanistic Insights from Theoretical Studies
A review of the literature did not yield any theoretical studies that provide mechanistic insights into the chemical reactions or biological activities of this compound.
Coordination Chemistry of 1 2 Bromophenyl 3,5 Dimethyl 1h Pyrazole As a Ligand
Design and Synthesis of Pyrazole-Based Ligands for Metal Complexation
The design of pyrazole-based ligands is a strategic process aimed at creating molecules with specific properties for metal complexation. researchgate.net The substituents on the pyrazole (B372694) ring are chosen to modulate the ligand's steric bulk and the electron density at the coordinating nitrogen atoms. In 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, the methyl groups at the 3- and 5-positions increase the electron-donating ability of the pyrazole ring compared to an unsubstituted pyrazole, thereby enhancing its σ-donor character towards a metal center.
The synthesis of N-aryl pyrazoles, such as the title compound, is commonly achieved through copper-catalyzed N-arylation reactions, which involve coupling the pyrazole heterocycle with a functionalized phenyl-bromide under mild conditions. scispace.com The presence of the 2-bromophenyl group is a key design feature. Sterically, it can influence the orientation of the ligand around a metal center. Electronically, the bromine atom acts as an electron-withdrawing group, which can subtly modify the basicity of the pyrazole nitrogen atoms. Furthermore, the bromine atom itself introduces a potential secondary binding site or a handle for supramolecular interactions, such as halogen bonding.
The general synthetic strategy for related compounds involves the reaction of 3,5-dimethylpyrazole (B48361) with a suitable bromophenyl precursor. For instance, the synthesis of other N-phenylpyrazole ligands has been successfully performed by refluxing the proligand with reagents like ethylmagnesium bromide, followed by transmetalation with a metal salt. scispace.com This modular approach allows for the creation of a library of ligands with tailored properties for applications in catalysis and materials science.
Formation and Structural Characterization of Metal Complexes
Pyrazole derivatives are known to form stable complexes with a wide array of transition metals, adopting various coordination geometries and nuclearities. researchgate.netresearchgate.net The coordination of this compound is expected to occur primarily through the N2 nitrogen atom of the pyrazole ring, which is sterically accessible and electronically available for donation to a metal ion.
Based on analogous systems, this compound is anticipated to form stable complexes with numerous transition metals.
Copper(I/II): Copper complexes with pyrazole ligands are widely studied. researchgate.net Copper(II) often forms mononuclear complexes with square-pyramidal or octahedral geometries, such as in [Cu(H₂O)(DMPZ)₂C₂O₄] (where DMPZ = 3,5-dimethyl-1H-pyrazole). dnu.dp.ua Polymeric structures with bridging ligands are also common. nih.gov Copper(I) complexes, particularly with substituted pyrazoles, can form binuclear or trinuclear structures, often exhibiting interesting photophysical properties. mdpi.comresearchgate.net
Iron(II/III): Iron complexes with N-phenylpyrazole ligands have been synthesized, showing distorted octahedral geometries. scispace.commdpi.com For example, tris(1-phenylpyrazolato-N,C²)iron(III) complexes have been characterized, demonstrating the versatility of the pyrazole scaffold. mdpi.com Iron(II) complexes with pyrazole derivatives are also well-known, often exhibiting tetrahedral or octahedral coordination. researchgate.net
Zinc(II) and Cadmium(II): As d¹⁰ ions, Zinc(II) and Cadmium(II) typically form complexes with tetrahedral or octahedral geometries, dictated by the stoichiometry and steric demands of the ligands. nih.govresearchgate.net Mononuclear complexes such as [Cd(L)₂Cl₂], where L is a pyrazole-acetamide ligand, showcase octahedral coordination spheres. nih.gov
The table below summarizes typical coordination environments for these metals with pyrazole-based ligands.
| Metal Ion | Common Oxidation States | Typical Coordination Numbers | Common Geometries | Example Complex (with related ligands) |
|---|---|---|---|---|
| Copper | +1, +2 | 4, 5, 6 | Tetrahedral (Cu(I)), Square Planar, Square Pyramidal, Octahedral (Cu(II)) | [Cu(PPh₃)₂(HLacPzMe)]PF₆ nih.gov, [CuBr₂(C₅H₈N₂)₃] dnu.dp.ua |
| Iron | +2, +3 | 4, 6 | Tetrahedral (Fe(II)), Octahedral (Fe(II)/Fe(III)) | [Fe(Hdmpz)₂Cl₂] researchgate.net, fac-Fe(R-ppz)₃ mdpi.com |
| Zinc | +2 | 4, 6 | Tetrahedral, Octahedral | [ZnCl₂(L)] researchgate.net |
| Cadmium | +2 | 6 | Octahedral | [Cd(L₁)₂Cl₂] nih.gov |
While monodentate coordination through the N2 nitrogen is the most common mode for N-substituted pyrazoles, the presence of the 2-bromo substituent on the phenyl ring of the title ligand introduces the possibility of chelation. researchgate.netresearchgate.net The bromine atom, with its lone pairs, could potentially coordinate to the metal center, forming a five-membered chelate ring. This bidentate (N, Br) coordination mode would enhance the stability of the resulting complex due to the chelate effect.
Furthermore, pyrazole ligands can act as bridging ligands between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.govresearchgate.net The 3,5-dimethyl-1H-pyrazole ligand itself can bridge metal atoms, and this behavior could be retained in its N-substituted derivatives, leading to complex multinuclear architectures. researchgate.net
Supramolecular Assembly and Noncovalent Interactions in Pyrazolate Coordination Compounds
Metallophilic interactions are weak, attractive forces between closed-shell metal ions, such as Au(I), Ag(I), and Cu(I). mdpi.com These interactions, particularly aurophilic (Au···Au) attractions, have been shown to be a dominant structure-directing force in the supramolecular assembly of gold(I) pyrazolate trimers. nih.govacs.org For instance, trinuclear gold(I) pyrazolate aggregates can form extended 2D networks held together by intermolecular Au···Au contacts. nih.govacs.org Similarly, trinuclear copper(I) pyrazolate complexes can exhibit short intermolecular Cu···Cu interactions that influence crystal packing and can give rise to interesting photoluminescent properties. mdpi.com It is plausible that Cu(I) complexes of this compound could engage in such metallophilic interactions, leading to the formation of dimers of trimers or other extended assemblies.
Halogen bonding is a highly directional noncovalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as an anion or a lone-pair-bearing atom like oxygen or nitrogen. preprints.orgmdpi.com The bromine atom in this compound makes it an excellent candidate for participating in halogen bonding.
In the solid state, the bromo-substituent could form Br···Br, Br···O, or Br···N halogen bonds. mdpi.compreprints.org Studies on related bromine-containing pyrazole complexes have shown that halogen bonding can play a crucial role in their supramolecular organization. For example, short intermolecular halogen bonds between bromine atoms (Br···Br) have been observed in a trinuclear copper(I) pyrazolate complex, influencing the molecular shape and packing. mdpi.com These directional interactions can guide the assembly of coordination complexes into predictable one-, two-, or three-dimensional networks, offering a powerful tool in crystal engineering. preprints.orgmdpi.com
Advanced Reaction Studies and Mechanistic Investigations of 1 2 Bromophenyl 3,5 Dimethyl 1h Pyrazole Syntheses and Transformations
Elucidation of Reaction Mechanisms
The formation of the pyrazole (B372694) ring from a 1,3-diketone and a substituted hydrazine (B178648), such as (2-bromophenyl)hydrazine, proceeds through a well-established condensation mechanism. This process is typically catalyzed by acid.
The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the diketone. Arylhydrazines are considered ambident nucleophiles, meaning the reaction can initiate from either the α-nitrogen (Nα, adjacent to the aryl group) or the β-nitrogen (Nβ, the terminal NH2 group). nih.gov For arylhydrazines, the terminal Nβ is generally more nucleophilic and less sterically hindered, leading to its preferential attack on a carbonyl carbon. This initial step forms a carbinolamine intermediate.
While this is the predominant pathway, other mechanistic strategies for pyrazole synthesis exist, such as 1,3-dipolar cycloaddition reactions involving diazo compounds and alkynes. nih.govorganic-chemistry.org However, for the direct synthesis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, the condensation of the corresponding hydrazine and diketone remains the most straightforward and widely studied mechanism.
Studies on Regioselectivity and Stereoselectivity
Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral and no stereocenters are formed during the reaction.
Regioselectivity, however, is a critical consideration in pyrazole synthesis when an unsymmetrical 1,3-diketone is used with a substituted hydrazine. conicet.gov.ar This can lead to the formation of two different constitutional isomers. The specific synthesis of this compound utilizes pentane-2,4-dione, which is a symmetrical diketone. Consequently, regardless of which carbonyl group is attacked first by the (2-bromophenyl)hydrazine, the same final product is obtained. This use of a symmetric precursor elegantly circumvents the issue of regioselectivity.
Nonetheless, studies on related syntheses using unsymmetrical diketones are crucial for understanding the factors that govern regioselectivity. The outcome is influenced by the electronic and steric properties of both the hydrazine and the diketone, as well as the reaction conditions. researchgate.net For instance, in the reaction between arylhydrazines and unsymmetrical diketones like 4,4,4-trifluoro-1-arylbutan-1,3-diones, the reaction can be highly regioselective. nih.gov The more electrophilic carbonyl carbon (often the one closer to an electron-withdrawing group like -CF3) is typically attacked by the more nucleophilic nitrogen of the hydrazine (Nβ). conicet.gov.ar
| 1,3-Diketone | Arylhydrazine | Solvent | Major Regioisomer | Minor Regioisomer | Isomer Ratio |
|---|---|---|---|---|---|
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol (B145695) | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | ~1:1 |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | N,N-Dimethylacetamide | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | 98:2 |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | Ethyl 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Ethyl 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Low Selectivity |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | Ethyl 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Ethyl 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 97:3 |
Data in this table is illustrative of the principles of regioselectivity in pyrazole synthesis based on findings from related studies. nih.govconicet.gov.ar
Influence of Reaction Conditions (e.g., Solvent Effects, Catalyst Loading, Temperature)
The conditions under which the condensation reaction is performed have a profound impact on the synthesis of pyrazoles, affecting reaction rate, yield, and, where applicable, regioselectivity.
Solvent Effects: The choice of solvent is critical. While classic pyrazole syntheses often use ethanol at reflux, research has shown that other solvents can offer significant advantages. dergipark.org.trconicet.gov.ar For example, conducting the condensation of arylhydrazines with certain 1,3-diketones in N,N-dimethylacetamide (DMA) at room temperature can lead to high yields and excellent regioselectivity, whereas the same reaction in ethanol may produce a mixture of isomers. nih.govmdpi.com Furthermore, highly polar, hydrogen-bond-donating fluorinated solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles from unsymmetrical diketones. conicet.gov.aracs.org Protic solvents can favor the formation of one regioisomer, while aprotic solvents may favor another. researchgate.net
Catalyst Loading: The cyclocondensation is typically acid-catalyzed. The amount of catalyst used can influence the reaction's efficiency. Studies on related heterocyclic syntheses have shown that increasing the amount of catalyst generally increases the product yield up to an optimal loading. Beyond this point, further increases in catalyst concentration may not lead to a significant improvement in yield and can sometimes complicate product purification. For instance, in syntheses using solid acid catalysts, an optimal catalyst amount is often identified to maximize yield while maintaining cost-effectiveness and ease of work-up. jchemlett.com
Temperature: Temperature is a key parameter for controlling reaction kinetics. Many pyrazole syntheses are carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. researchgate.net However, some highly regioselective processes are designed to run efficiently at room temperature. organic-chemistry.orgmdpi.com In some advanced syntheses, temperature can be used as a tool to control the reaction outcome. A "temperature-controlled" approach can allow for the divergent synthesis of different products from the same starting materials by simply tuning the reaction temperature, potentially favoring a kinetically or thermodynamically controlled product. nih.gov Reactions are often optimized for a specific temperature that provides the best balance of reaction time, yield, and selectivity.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference Principle |
|---|---|---|---|---|---|
| Solvent | Ethanol | Good Yield, Low Regioselectivity | HFIP | Excellent Yield, High Regioselectivity (>95%) | conicet.gov.ar |
| Temperature | 25 °C (Room Temp) | Slower Rate, High Selectivity | 80 °C (Reflux) | Faster Rate, Potentially Lower Selectivity | mdpi.comnih.gov |
| Catalyst | No Catalyst (Thermal) | Slow or No Reaction | Acid Catalyst (e.g., H2SO4) | Efficient Reaction, High Yield | dergipark.org.tr |
| Catalyst Loading | Low (e.g., 5 mol%) | Moderate Yield | Optimal (e.g., 20 mol%) | High Yield | nih.gov |
This table summarizes general trends observed in pyrazole synthesis based on literature findings.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-aryl pyrazoles, often achieved through the Knorr pyrazole (B372694) synthesis involving the condensation of a β-dicarbonyl compound (like acetylacetone) with a substituted hydrazine (B178648) (like (2-bromophenyl)hydrazine), is being reimagined. While effective, classical methods can require harsh conditions and organic solvents. researchgate.netjetir.org The future lies in developing novel synthetic methodologies that are not only efficient but also sustainable.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, enhancing efficiency and reducing waste. mdpi.com Iron-catalyzed three-component reactions using biomass-derived alcohols as the primary feedstock represent a significant advance, eliminating the need for pre-functionalized starting materials and expensive noble metal catalysts. rsc.orgresearchgate.netrsc.org
Catalyst-Free and Solvent-Free Conditions: Research is increasingly focused on reactions that proceed without a catalyst or in the absence of a solvent, for example, through grinding or at elevated temperatures. researchgate.nettandfonline.com This minimizes catalyst-related costs and toxicity and reduces the environmental impact associated with solvent use and disposal.
Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound assistance are being employed to accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netbenthamdirect.com
Use of Green Solvents: Water is being explored as a universal and environmentally benign solvent for pyrazole synthesis. acs.orgacs.org Catalyst- and acid-free reactions in electrically charged water microdroplets have been shown to enable fast and efficient pyrazole synthesis by avoiding hazardous reagents. acs.org
| Synthetic Strategy | Traditional Approach (e.g., Knorr Synthesis) | Novel/Sustainable Approach | Key Advantages of Novel Approach |
|---|---|---|---|
| Starting Materials | β-Diketones and substituted hydrazines | Alcohols, alkynes, aryl hydrazines (in multicomponent reactions) rsc.orgrsc.org | Use of biomass-derived feedstocks, reduced reliance on pre-functionalized materials. |
| Catalyst | Often requires acid catalysts | Iron-based catalysts, recyclable nanocomposites, or catalyst-free systems researchgate.netspringerprofessional.de | Lower cost, reduced toxicity, reusability, and simplified purification. |
| Solvent | Organic solvents (e.g., ethanol (B145695), acetic acid) | Water, solvent-free (grinding), or green solvents researchgate.nettandfonline.comacs.org | Reduced environmental impact, improved safety, lower cost. |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound researchgate.netbenthamdirect.com | Faster reaction times, lower energy consumption, often higher yields. |
Advancement of Computational Methodologies for Predictive Design
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of molecules like 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. eurasianjournals.com By simulating molecular behavior and interactions, researchers can predict the properties of new derivatives before they are synthesized, saving significant time and resources.
Future advancements in this area will focus on:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. eurasianjournals.comnih.gov This allows for the rational design of molecules with specific electronic characteristics for applications in catalysis or as optoelectronic materials.
Molecular Docking and Dynamics: These techniques are crucial for drug design, predicting how pyrazole-based ligands bind to biological targets such as proteins and enzymes. mdpi.comnih.gov By simulating the dynamic behavior of the ligand-receptor complex, researchers can design more potent and selective therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish correlations between the three-dimensional structure of a molecule and its biological activity. nih.gov This predictive modeling guides the design of new compounds with enhanced performance.
| Computational Method | Application in Pyrazole Derivative Design | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and properties. eurasianjournals.com | Reactivity, stability, spectroscopic properties, and suitability for electronic applications. |
| Molecular Docking | Simulating the binding of a pyrazole ligand to a receptor active site. nih.gov | Binding affinity, binding mode, and identification of key interactions for drug design. |
| Molecular Dynamics (MD) Simulations | Exploring the dynamic behavior and conformational flexibility of pyrazole compounds and their complexes. nih.gov | Stability of ligand-receptor interactions over time, conformational changes. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D structural features with biological activity. nih.gov | Predicting the activity of novel compounds, guiding structural modifications for improved potency. |
Exploration of New Ligand Architectures for Enhanced Performance
The this compound scaffold is a foundational block for constructing advanced ligands for coordination chemistry and catalysis. researchgate.netnih.gov The future direction involves moving beyond simple monodentate ligands to create complex, multi-functional architectures with tailored properties.
Emerging research in this domain includes:
Multidentate Ligand Design: The 2-bromophenyl group is an ideal handle for synthetic modification via cross-coupling reactions. This allows for the introduction of additional coordinating groups (e.g., pyridyl, phosphino, or other heterocyclic moieties) to create bidentate or polydentate ligands. researchgate.net These ligands can form more stable metal complexes and offer precise control over the metal's coordination sphere, which is critical for catalytic applications. nih.gov
Fused Heterocyclic Systems: Creating fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, can lead to rigid ligand structures with unique photophysical properties. rsc.org These new architectures are being explored for use in chemosensors, organic light-emitting diodes (OLEDs), and photoredox catalysis.
Functionalization for Tunability: By varying the steric and electronic properties of substituents on both the pyrazole and phenyl rings, the performance of the resulting metal complexes can be fine-tuned. researchgate.net For example, adding electron-donating or electron-withdrawing groups can modulate the redox potential and reactivity of the metallic center.
| Ligand Architecture | Modification Strategy | Potential Performance Enhancement | Example Application |
|---|---|---|---|
| Bidentate N,N-Ligands | Introduction of a pyridyl group at the 2-position of the phenyl ring. | Increased stability of metal complexes, enhanced catalytic activity. researchgate.net | Homogeneous Catalysis |
| Fused Pyrazole Systems | Annulation with other heterocyclic rings (e.g., pyridine, thiophene). rsc.org | Rigid structure, tunable photophysical properties (fluorescence). | Chemosensors, OLEDs |
| Functionalized Pyrazoles | Adding electron-withdrawing/donating groups to the phenyl ring. | Modulation of the electronic properties of the metal center. | Redox Catalysis |
| Pyrazole-Carbene Ligands | Conversion of the bromophenyl group into an N-heterocyclic carbene (NHC) precursor. | Formation of highly stable organometallic complexes with strong metal-carbon bonds. | Cross-coupling Reactions |
Integration with Green Chemistry Principles for Sustainable Chemical Processes
The principles of green chemistry provide a comprehensive framework for creating safer, more efficient, and environmentally benign chemical processes. jetir.org The future of research involving this compound and its derivatives is inextricably linked to the adoption of these principles throughout the entire lifecycle of the chemical, from synthesis to application. nih.govresearchgate.net
Key integrations of green chemistry include:
Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. nih.gov
Use of Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources, such as biomass-derived alcohols, for the synthesis of the pyrazole core. rsc.orgresearchgate.net
Safer Solvents and Auxiliaries: Prioritizing the use of non-toxic, environmentally friendly solvents like water or minimizing solvent use altogether. tandfonline.comspringerprofessional.de
Design for Energy Efficiency: Employing energy-efficient synthetic methods like microwave or ultrasonic irradiation and conducting reactions at ambient temperature and pressure whenever possible. researchgate.net
Recyclable Catalysts: Developing and utilizing heterogeneous or recyclable catalysts, such as SnO–CeO2 nanocomposites, that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. springerprofessional.de
| Green Chemistry Principle | Application in Pyrazole Synthesis & Use | Specific Example |
|---|---|---|
| Prevention | Choosing synthetic pathways that generate minimal waste. | One-pot multicomponent synthesis of pyrazoles. mdpi.com |
| Atom Economy | Maximizing the incorporation of reactants into the final product. | Cycloaddition and condensation reactions with high atom efficiency. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. | Replacing toxic organic solvents with water. acs.org |
| Design for Energy Efficiency | Minimizing energy requirements for reactions. | Microwave-assisted or ultrasound-assisted synthesis. benthamdirect.com |
| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources. | Synthesis from biomass-derived alcohols. researchgate.netrsc.org |
| Catalysis | Using recyclable and highly selective catalysts. | Employing heterogeneous nanocomposite catalysts. springerprofessional.de |
Q & A
Basic: What are the common synthetic routes for 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, a substituted bromophenyl hydrazine can react with acetylacetone under reflux in ethanol, catalyzed by acetic acid, to form the pyrazole ring . Optimization involves:
- Temperature control : Prolonged reflux (e.g., 12–24 hours) improves cyclization but may require inert atmospheres to prevent decomposition.
- Catalyst selection : Acidic conditions (e.g., H₂SO₄ or HCl) enhance reaction rates, while base catalysts (e.g., K₂CO₃) may reduce side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can improve solubility of brominated intermediates .
Basic: Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assigns substituent positions. For example, the 2-bromophenyl group shows deshielded aromatic protons (δ 7.3–7.8 ppm), while methyl groups at positions 3 and 5 appear as singlets (δ 2.1–2.3 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrazole ring and dihedral angles between the bromophenyl and pyrazole moieties (e.g., ~30–40°) .
- IR spectroscopy : Identifies N–H stretches (~3150 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .
Basic: What are the key physicochemical properties influencing the compound’s reactivity and stability?
Methodological Answer:
- Solubility : Limited aqueous solubility (logP ~3.5) due to hydrophobic methyl and bromophenyl groups; DMSO or DMF is preferred for in vitro studies .
- Thermal stability : Decomposes above 200°C; differential scanning calorimetry (DSC) reveals endothermic peaks correlating with melting points .
- Photostability : The bromine substituent increases susceptibility to UV-induced degradation; storage in amber vials under nitrogen is recommended .
Advanced: How can researchers evaluate the pharmacological potential of this compound using in vitro assays?
Methodological Answer:
- Cytotoxicity assays : MTT or LDH assays on cancer cell lines (e.g., MCF-7 or HeLa) at concentrations 1–100 μM, with IC₅₀ calculations .
- Antioxidant activity : DPPH scavenging assays measure radical inhibition (λ = 517 nm), with ascorbic acid as a positive control .
- Enzyme inhibition : Kinase or cyclooxygenase inhibition studies require molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to active sites .
Advanced: How do substituent positions (e.g., bromine at phenyl, methyl at pyrazole) influence reactivity and biological interactions?
Methodological Answer:
- Bromine’s electronic effects : The electron-withdrawing bromine at the 2-position stabilizes the pyrazole ring via resonance, reducing electrophilic substitution but enhancing halogen bonding with biological targets (e.g., kinase ATP pockets) .
- Methyl groups’ steric effects : 3,5-Dimethyl substituents hinder rotation, locking the pyrazole in a planar conformation, which improves π-π stacking with aromatic residues in enzymes .
- Comparative studies : Replace bromine with chlorine or methyl with ethyl to assess steric/electronic trade-offs in structure-activity relationships (SAR) .
Advanced: How can contradictions in reported bioactivity data (e.g., anti-tumor vs. pro-oxidant effects) be reconciled?
Methodological Answer:
- Dose-dependent effects : Low concentrations (≤10 μM) may exhibit antioxidant properties via radical scavenging, while higher doses (>50 μM) induce oxidative stress via ROS generation .
- Cell line variability : Differences in membrane permeability (e.g., MDR1 expression in resistant lines) affect compound uptake and efficacy .
- Assay interference : Brominated compounds may quench fluorescence in MTT assays; validate results with complementary methods like trypan blue exclusion .
Advanced: What strategies are used to improve the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug design : Esterification of the pyrazole nitrogen enhances solubility (e.g., acetyl or PEG-linked prodrugs) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life and target tissue accumulation .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., demethylation at position 3); deuterium substitution at labile C–H bonds slows degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
